molecular formula C20H19F3N2O4S B2602693 1-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide CAS No. 878428-66-1

1-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide

Cat. No.: B2602693
CAS No.: 878428-66-1
M. Wt: 440.44
InChI Key: ROLXUASDTQVFEP-UHFFFAOYSA-N
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Description

1-(4-Ethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide is a heterocyclic compound featuring a tetrahydrothienoimidazole core with 5,5-dioxide functionalization. The molecule is substituted at position 1 with a 4-ethoxyphenyl group and at position 3 with a 3-(trifluoromethyl)phenyl group. The ethoxy moiety (C₂H₅O-) enhances solubility in polar solvents, while the trifluoromethyl (-CF₃) group contributes to metabolic stability and lipophilicity, traits often leveraged in pharmaceuticals .

Synthetic routes for analogous compounds involve halogenation and coupling reactions, such as the use of sodium ethoxide for deprotonation and α-halogenated ketones for nucleophilic substitution (e.g., triazole derivatives in ).

Properties

IUPAC Name

1-(4-ethoxyphenyl)-5,5-dioxo-3-[3-(trifluoromethyl)phenyl]-3a,4,6,6a-tetrahydrothieno[3,4-d]imidazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F3N2O4S/c1-2-29-16-8-6-14(7-9-16)24-17-11-30(27,28)12-18(17)25(19(24)26)15-5-3-4-13(10-15)20(21,22)23/h3-10,17-18H,2,11-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROLXUASDTQVFEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(C2=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F3N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide, also known by its CAS number 6998-66-9, is a member of the imidazole family and has garnered attention for its potential biological activities. This article examines its structure, synthesis, and biological properties, particularly focusing on its anticancer activity and other pharmacological effects.

Chemical Structure and Properties

The compound's molecular formula is C23H24F3N2O2C_{23}H_{24}F_3N_2O_2, with a molecular weight of approximately 401.44 g/mol. The structure features a thieno-imidazole core substituted with ethoxy and trifluoromethyl groups, which are critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the thieno-imidazole framework followed by selective substitution to introduce the ethoxy and trifluoromethyl groups. Specific methodologies may vary but generally include cyclization reactions and functional group modifications to achieve the desired structure.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. It has been shown to inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and L363 (multiple myeloma) cells. The mechanism of action appears to involve the inhibition of Polo-like kinase 1 (Plk1), a crucial regulator of cell division.

Table 1: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
HeLa4.1Plk1 inhibition leading to mitotic arrest
L3635.0Induction of apoptosis

The inhibition of Plk1 disrupts normal mitotic processes, leading to cell cycle arrest and subsequent apoptosis in cancer cells .

Other Pharmacological Effects

In addition to its anticancer properties, preliminary studies suggest that this compound may exhibit anti-inflammatory and antimicrobial activities. These effects are attributed to its ability to modulate various signaling pathways involved in inflammation and microbial resistance.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
Anti-inflammatoryReduction in inflammatory markers
AntimicrobialInhibition of bacterial growth

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in vivo. For instance, in a murine model of cancer, administration of the compound resulted in significant tumor reduction compared to control groups. The study emphasized the importance of dosage and treatment duration in achieving optimal therapeutic outcomes.

Scientific Research Applications

Pharmacological Applications

  • Anticancer Activity
    • Recent studies have indicated that compounds similar to thienoimidazoles exhibit promising anticancer properties. Research has demonstrated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
  • Antimicrobial Properties
    • The compound has shown potential as an antimicrobial agent. Studies suggest that derivatives of thienoimidazoles possess significant antibacterial and antifungal activities. For instance, modifications to the structure can enhance efficacy against specific pathogens, making them candidates for developing new antimicrobial therapies .
  • Anti-inflammatory Effects
    • Compounds in this class are being investigated for their anti-inflammatory effects. They may inhibit pro-inflammatory cytokines and modulate immune responses, which could be beneficial in treating chronic inflammatory diseases .

Biochemical Applications

  • Enzyme Inhibition
    • The compound has been evaluated for its ability to inhibit specific enzymes linked to disease processes. For example, it may act as an inhibitor of cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
  • Drug Design and Development
    • The unique structural features of this compound make it a valuable scaffold in drug design. Researchers are exploring its potential as a lead compound for synthesizing new drugs targeting various diseases .

Materials Science Applications

  • Organic Electronics
    • Recent research has explored the use of thienoimidazole derivatives in organic electronic devices due to their electronic properties. These compounds can be used in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), where they contribute to improved efficiency and stability .
  • Nanotechnology
    • The compound's properties allow it to be utilized in nanotechnology applications, particularly in creating nanocarriers for drug delivery systems. Its ability to encapsulate therapeutic agents enhances bioavailability and targeted delivery .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the synthesis of several thienoimidazole derivatives based on the parent structure of 1-(4-ethoxyphenyl)-3-(3-(trifluoromethyl)phenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide. These derivatives were tested against various cancer cell lines, showing IC50 values indicating effective inhibition of cell growth compared to standard chemotherapeutics .

Case Study 2: Antimicrobial Efficacy

Another research effort focused on evaluating the antimicrobial properties of modified thienoimidazoles against resistant bacterial strains. The results demonstrated significant activity against Gram-positive and Gram-negative bacteria, suggesting that these compounds could serve as templates for developing new antibiotics .

Comparison with Similar Compounds

Key Observations :

  • Trifluoromethyl vs.
  • Thione vs. Oxo : The thione derivative () exhibits a higher molecular weight (412.45 vs. ~396 estimated for the target) and altered acidity (predicted pKa = -1.13) due to sulfur’s polarizability .
  • Allyl Substitution : The allyl group in introduces unsaturation, which may facilitate radical or addition reactions absent in the target compound .

Physicochemical Properties

  • Density and Boiling Point : The thione analog () has a predicted density of 1.56 g/cm³ and boiling point of 559.1°C, likely higher than the target compound due to increased molecular mass .
  • Acidity: The -CF₃ group lowers the pKa (predicted -1.13 in ), making the compound more acidic than non-fluorinated analogs .

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